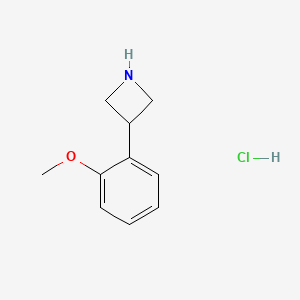

3-(2-Methoxyphenyl)azetidine hydrochloride

Description

Significance of Azetidine (B1206935) Ring Systems in Contemporary Chemical and Biological Research

Azetidines are four-membered saturated cyclic amines that have become increasingly important in medicinal chemistry and organic synthesis. mdpi.comrsc.orgrsc.org Their significance stems from several key properties. The four-membered ring imparts a considerable degree of rigidity to molecules, which can lead to more specific and potent interactions with biological targets. mdpi.comenamine.net This conformational restriction is a desirable trait in drug design, as it can reduce the entropic penalty of binding to a target, potentially leading to higher affinity. enamine.net

While the ring is strained, it is notably more stable than the three-membered aziridine (B145994) ring, allowing for easier handling and more selective chemical modifications. rsc.orgrsc.org This stability, coupled with the potential for diverse functionalization, makes azetidines valuable scaffolds in the development of new pharmaceuticals. mdpi.comnih.gov The introduction of an azetidine ring into a drug candidate has been shown to improve pharmacokinetic properties such as solubility and metabolic stability. researchgate.net Consequently, compounds containing the azetidine moiety have shown a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties, and have been investigated for the treatment of central nervous system disorders. nih.govnih.gov

Historical Trajectory of Azetidine Derivative Exploration in Medicinal Chemistry

The exploration of azetidine derivatives in medicinal chemistry has a history marked by initial challenges and subsequent breakthroughs. The synthesis of the strained four-membered ring was historically difficult, which limited its early investigation. nih.govmedwinpublishers.com The first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 and was found to be an antagonist of the proline receptor. medwinpublishers.com

Early synthetic work dates back to the early 20th century, with the Staudinger reaction, involving the cycloaddition of an imine and a ketene, becoming a key method for forming the azetidin-2-one (B1220530) (β-lactam) ring. jmchemsci.com The discovery of penicillin, which contains a β-lactam ring, spurred significant interest in azetidine chemistry due to the need for new antibiotics to combat bacterial resistance. jmchemsci.com

Over the years, synthetic methodologies have advanced, making a wider range of azetidine derivatives accessible for study. rsc.orgnih.gov This has led to the development of numerous azetidine-containing compounds with therapeutic potential. For instance, tricyclic derivatives of azetidine were synthesized and screened for antidepressant activity in the late 1970s. nih.gov More recently, azetidine-containing drugs like azelnidipine, a calcium channel blocker, have reached the market, highlighting the successful application of this scaffold in modern medicine. enamine.net

Current Research Landscape Pertaining to 3-(2-Methoxyphenyl)azetidine Hydrochloride and Related Derivatives

Current research continues to explore the vast chemical space of azetidine derivatives, with a focus on developing novel compounds with improved therapeutic profiles. The compound this compound is a specific example of the ongoing investigation into this class of molecules. While detailed research specifically on the hydrochloride salt is not extensively published in publicly available literature, research on closely related 3-arylazetidine structures provides valuable insights.

Recent studies have focused on the synthesis and diversification of densely functionalized azetidine ring systems to create libraries of compounds for screening against various biological targets, including those in the central nervous system. acs.org For example, methods for the palladium-catalyzed cross-coupling of azetidine derivatives with aryl halides have been developed to synthesize 3-arylazetidine-3-carboxylic acid compounds. nih.gov

Furthermore, research into the pharmacological activities of azetidine derivatives is very active. For instance, novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been investigated as potential antibiotic enhancers and antiviral agents. nih.gov Studies on other 3-substituted azetidines have explored their potential as anticancer agents, with some compounds showing potent antiproliferative activity against human breast carcinoma cells. nih.govnih.gov The ongoing synthesis and evaluation of compounds like this compound and its analogs are crucial for the discovery of new and effective therapeutic agents.

Synthetic Methodologies for this compound and Structural Analogues

The construction of the strained four-membered azetidine ring is a focal point in synthetic organic chemistry, driven by the prevalence of this motif in medicinally relevant compounds. The synthesis of specifically substituted azetidines, such as this compound, and its analogues, relies on a foundation of established chemical strategies as well as targeted applications of modern synthetic methods. This article explores the principal methodologies for assembling the azetidine scaffold and discusses targeted routes applicable to 3-aryl substituted azetidines.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)azetidine;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10-5-3-2-4-9(10)8-6-11-7-8;/h2-5,8,11H,6-7H2,1H3;1H |

InChI Key |

LCVNOXLIXTZTNM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2CNC2.Cl |

Origin of Product |

United States |

Preclinical Investigation of Biological Activities in Non Human Systems

In Vitro Pharmacological Profiling

The in vitro evaluation of 3-(2-Methoxyphenyl)azetidine hydrochloride and related azetidine (B1206935) compounds has sought to elucidate their mechanisms of action and potential therapeutic applications. The following sections detail the findings from these preclinical investigations.

Enzyme Inhibition Assays (e.g., Topoisomerase IIα, DHODH)

There is no specific information in the reviewed scientific literature regarding the inhibitory activity of this compound against the enzymes Topoisomerase IIα or dihydroorotate (B8406146) dehydrogenase (DHODH). Topoisomerase IIα is a well-established target for anticancer drugs due to its essential role in DNA replication and chromosome segregation. Similarly, DHODH is a key enzyme in the pyrimidine (B1678525) biosynthesis pathway and a target for some antiproliferative and antimalarial agents. While other classes of compounds, such as quinolones, are known to inhibit Topoisomerase II, the specific activity of this compound has not been reported.

Cellular Pathway Modulation (e.g., Microtubule Assembly, Tubulin-Dependent GTP Hydrolysis)

Direct studies on the effect of this compound on microtubule assembly and tubulin-dependent GTP hydrolysis are not available in the current body of scientific literature. However, research into structurally related compounds provides some context. For example, a series of novel azetidin-2-one (B1220530) analogues of combretastatin (B1194345) A-4 were designed as colchicine-binding site inhibitors and were evaluated for their ability to inhibit tubulin assembly. The process of microtubule dynamics is critically dependent on the hydrolysis of guanosine (B1672433) triphosphate (GTP) to guanosine diphosphate (B83284) (GDP) by tubulin, a mechanism that is essential for microtubule depolymerization and dynamic instability. Compounds that interfere with this pathway can have significant cellular effects, but the specific role of this compound in this process is yet to be determined.

Antiproliferative Activity in Diverse Cancer Cell Lines

While specific data on the antiproliferative activity of this compound is not detailed in the available literature, the broader class of azetidine-containing compounds has demonstrated notable effects against various cancer cell lines. For instance, certain azetidin-2-one derivatives have been recognized for their anticancer properties. One study on novel 3-allylazetidin-2-ones, which are structurally related, identified compounds with significant antiproliferative activity against human breast cancer cell lines. The activity of these compounds is influenced by the substituents on the aromatic rings.

| Compound | Target Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Azetidin-2-one Analogue of CA-4 | MCF-7 (ER positive) | 3.9 nM | |

| 1,4-diaryl-3-chloroazetidin-2-ones | Human Breast Cancer | Potent Agents | |

| Ciprofloxacin (related quinolone) | Various Cancer Cell Lines | Anticancer Action Shown |

These findings suggest that the azetidine scaffold is a promising backbone for the development of new antiproliferative agents. Further investigation is required to determine if this compound shares these cytotoxic properties.

In Vitro Antimicrobial and Antiprotozoal Efficacy

The azetidine scaffold has been a subject of interest in the search for new antimicrobial and antiprotozoal agents.

Antibacterial and Antifungal Activity : Derivatives of the azetidinone (β-lactam) ring are foundational to a major class of antibiotics. However, specific data on the general antibacterial or antifungal activity of this compound is limited. A patent has classified lactam structures, which include the azetidine ring, as having potential as antibacterial agents.

Antitubercular Activity : A series of azetidine derivatives have demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains. These compounds were found to interfere with the biosynthesis of the mycobacterial cell envelope. One study identified a series of azetidines, termed BGAz, with Minimum Inhibitory Concentration (MIC₉₉) values below 10 μM against both drug-sensitive and MDR-TB.

| Compound | M. tuberculosis Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| BGAz-002 | H37Rv | 6.2 μM | |

| BGAz-003 | H37Rv | 3.3 μM | |

| BGAz-004 | H37Rv | 3.3 μM | |

| BGAz-005 | H37Rv | 7.2 μM |

Antimalarial and Antileishmanial Activity : While various heterocyclic compounds, including those with quinoline (B57606) structures, have been explored for antimalarial and antileishmanial properties, specific studies on this compound are not present in the reviewed literature. Research has shown that certain synthetic compounds can inhibit the growth of Plasmodium falciparum and Leishmania parasites, often through novel mechanisms of action.

Evaluation of Oxidative Stress and Mitochondrial Function in Cell Models

Direct experimental data on the effects of this compound on oxidative stress and mitochondrial function is not available. However, a study on a closely related novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), provides significant insights. In a cellular model of Parkinson's disease using SH-SY5Y neuroblastoma cells, this compound was shown to protect against neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+).

The protective effects were mediated through the regulation of oxidative stress and mitochondrial dysfunction. Specifically, the compound was found to:

Attenuate changes in the levels of Bcl-2 and Bax proteins.

Suppress the activation of caspase-3.

Reduce levels of reactive oxygen species (ROS) and intracellular Ca²⁺.

Preserve mitochondrial membrane potential and ATP levels.

Inhibit the production of nitric oxide and malondialdehyde.

These findings suggest that the azetidine core structure may be a valuable scaffold for developing agents that can mitigate cellular damage by modulating oxidative stress pathways and preserving mitochondrial integrity. Given the central role of mitochondrial oxidative stress in a wide array of pathologies, this represents a significant area for future investigation.

In Vivo Efficacy Studies in Animal Models

Establishment of Relevant Disease Models (e.g., Neurodegenerative Disease Models, Cancer Xenografts, Infectious Disease Models)

No information was found regarding the use of this compound in established animal models for any disease state. This includes, but is not limited to, models of neurodegenerative conditions such as Alzheimer's or Parkinson's disease, cancer xenograft models in immunocompromised rodents, or models of bacterial or viral infections.

Assessment of Pharmacodynamic Endpoints (e.g., Neuroprotection, Anticoccidial Activity)

There is no available data on the pharmacodynamic properties of this compound in vivo. Consequently, endpoints such as neuroprotective effects, potential anticoccidial activity, or any other therapeutic outcomes have not been reported in the scientific literature reviewed.

Comparative Analysis with Established Reference Agents in Animal Models

As no primary efficacy studies for this compound were found, no comparative analyses against established reference or standard-of-care agents in animal models have been conducted or published.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Crucial Structural Motifs for Biological Activity

The biological activity of compounds related to 3-(2-Methoxyphenyl)azetidine hydrochloride is fundamentally linked to specific structural motifs. The azetidine (B1206935) ring itself is a key feature, prized for its molecular rigidity and satisfactory stability, which has led to its emergence as a valuable scaffold in medicinal chemistry. nih.gov This four-membered saturated heterocycle is a cornerstone in a diverse array of pharmacologically active agents, including those with anticancer, antibacterial, and central nervous system (CNS) activities. nih.govjmchemsci.com

In many biologically active analogs, the azetidin-2-one (B1220530) (or β-lactam) ring is a particularly crucial motif. jmchemsci.comnih.gov This feature is famously present in penicillin antibiotics but is also found in compounds with a wide range of other properties, such as antiviral, anti-inflammatory, and anticancer activities. jmchemsci.comnih.gov For instance, certain azetidinone derivatives have been recognized as potent agents in treating human breast cancer. nih.gov

Furthermore, within some azetidine-based scaffolds designed for CNS applications, an embedded phenethylamine (B48288) structural motif is considered important for activity. nih.gov The strategic placement of aryl groups on the azetidine ring, as seen in 3-(2-Methoxyphenyl)azetidine, is a common design element to modulate interactions with biological targets.

Impact of Substituent Modifications on Azetidine Ring Systems

Modifications to the substituents on the azetidine ring system have a profound effect on the potency, efficacy, and selectivity of these compounds.

Stereochemical Influences on Compound Potency and Efficacy

Stereochemistry is a critical determinant of biological activity in azetidine derivatives. The spatial arrangement of substituents can dictate how a molecule fits into a biological target, thereby influencing its potency and efficacy.

A compelling example is seen in the stereoisomers of azetidine-2,3-dicarboxylic acid (ADC), which are conformationally restricted analogs of the neurotransmitter glutamate. nih.gov These isomers exhibit distinct affinities for and potencies at NMDA receptor subtypes. The L-trans-ADC isomer, for example, shows the highest affinity for native NMDA receptors and displays notable selectivity for the NR1/NR2D subtype. nih.gov In contrast, the L-cis-ADC and D-trans-ADC analogs are low-affinity ligands. nih.gov

Table 1: Stereochemical Influence on NMDA Receptor Affinity and Potency of Azetidine-2,3-dicarboxylic Acid (ADC) Isomers

| Compound | NMDA Receptor Affinity (Ki) | Potency at NR1/NR2D (EC50) |

|---|---|---|

| L-trans-ADC | 10 µM | 50 µM |

| D-cis-ADC | 21 µM | 230 µM (partial agonist) |

| L-cis-ADC | >100 µM | Not reported as potent |

| D-trans-ADC | 90 µM | Not reported as potent |

Data sourced from a study on the stereocontrolled synthesis and pharmacological evaluation of ADC isomers at NMDA receptors. nih.gov

Similarly, in the development of antimalarial agents, the stereochemistry of bicyclic azetidines was found to be crucial for in vivo activity. A stereospecific C(sp3)–H arylation was developed to prepare all four possible stereoisomers, with the (2R,3S) stereoisomer leading to the most potent compound, BRD3914. harvard.edu This highlights the importance of precise three-dimensional structure for therapeutic efficacy.

Effects of Phenyl and Methoxy (B1213986) Substitutions on Activity

The nature and position of substituents on the phenyl ring, as well as the presence of methoxy groups, are key factors in tuning the biological activity of 3-arylazetidine derivatives.

The methoxy group, as seen in 3-(2-Methoxyphenyl)azetidine, can significantly influence a compound's properties. In a series of lysyl-tRNA synthetase inhibitors, a methoxy group at a specific position (R2) consistently led to an improved minimum inhibitory concentration (MIC) profile compared to an ethoxy group. acs.org However, this substitution also increased cytotoxicity in some cases, demonstrating the fine balance required in molecular design. acs.org

In studies of β-lactam analogues of the anticancer agent combretastatin (B1194345) A-4 (CA-4), the substitution pattern on the aryl ring at the C4 position of the azetidin-2-one core was critical for activity. Compounds with a 4-methoxyphenyl (B3050149) or a 3-hydroxy-4-methoxyphenyl substituent were among the most potent in terms of antiproliferative activity against MCF-7 breast cancer cells. nih.gov

Table 2: Effect of Aryl Substituents on the Antiproliferative Activity of 3-allyl-β-lactams

| Compound ID | Ring B Substituent | Antiproliferative Activity (IC50) against MCF-7 cells |

|---|---|---|

| 10h | 4-methoxyphenyl | 35 nM |

| 10p | 3-hydroxy-4-methoxyphenyl | 31 nM |

| 10r | 3-amino-4-methoxyphenyl | 35 nM |

| 10i | 4-ethoxyphenyl | 91 nM |

Data sourced from a study on the antiproliferative and tubulin-destabilising effects of azetidin-2-ones. nih.gov

The presence of a phenyl ring itself is a common feature in many active azetidine compounds, often serving as a crucial interaction point with the target protein. The substitution pattern on this ring dictates the electronic and steric properties, thereby modulating binding affinity and biological response.

Computational Approaches in SAR Elucidation

Computational methods are invaluable tools for understanding and predicting the structure-activity relationships of azetidine derivatives, guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For azetidine-related compounds, 2D and 3D-QSAR models have been employed to identify key molecular descriptors that correlate with activity.

In a study of 1,3,4-thiadiazol-2-yl azetidin-2-one derivatives with antimicrobial activity, a QSAR model was developed with a correlation coefficient (r²) of 0.8040. researchgate.net This model indicated that thermodynamic and steric descriptors, such as total energy, molar refractivity, and moment of inertia, play a significant role in the antimicrobial activity of these compounds. researchgate.net While a specific QSAR model for this compound is not publicly available, these studies on related azetidin-2-ones demonstrate the utility of the approach. researchgate.net The goal of such models is to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

Different QSAR methods, from multiple linear regression (MLR) to more complex approaches like artificial neural networks (ANN) and comparative molecular field analysis (CoMFA), can be used to build these predictive models. mdpi.comnih.gov

Scaffold Analysis and Identification of Privileged Motifs

Scaffold analysis involves identifying core molecular frameworks, or "privileged scaffolds," that are capable of binding to multiple biological targets. nih.gov The azetidine ring is considered such a scaffold due to its presence in a wide range of biologically active compounds. nih.gov Its rigid structure helps to pre-organize appended functional groups in a defined three-dimensional space, which can be advantageous for binding to a target.

The azetidine scaffold has been systematically used to generate libraries of diverse compounds for drug discovery, particularly for CNS targets. nih.govacs.org By diversifying the substituents on the azetidine core, chemists can create large collections of molecules that explore a wide range of chemical space while maintaining favorable physicochemical properties for blood-brain barrier penetration. nih.gov The 3-arylazetidine framework, as in 3-(2-Methoxyphenyl)azetidine, is a prime example of a decorated privileged scaffold, where the core azetidine structure is combined with other key motifs (the phenyl and methoxy groups) to confer specific biological activities.

Design Principles for the Development of Novel Azetidine Derivatives

The development of novel therapeutic agents based on the azetidine scaffold, including derivatives of 3-(2-Methoxyphenyl)azetidine, is guided by several key design principles derived from extensive structure-activity relationship (SAR) studies. The inherent structural properties of the azetidine ring—namely its significant ring strain and its nature as a rigid, three-dimensional scaffold—make it a valuable component in medicinal chemistry. rsc.orgnih.gov These properties allow the azetidine ring to serve as a conformationally constrained bioisostere for other, more flexible moieties, or as a central core for strategic functionalization. nih.govnih.gov The rational design of new derivatives focuses on modifying the core structure, strategically introducing substituents, leveraging stereochemistry, and employing advanced synthetic methods to optimize biological activity. rsc.orgharvard.edu

A primary design strategy involves using the azetidine ring to create conformationally constrained analogs of known bioactive molecules. For instance, in the development of novel gamma-aminobutyric acid (GABA) uptake inhibitors, azetidine derivatives were designed as rigid analogs of GABA or beta-alanine (B559535). nih.gov This approach aims to lock the pharmacophore elements in a specific orientation that is favorable for binding to the target protein, potentially increasing potency and selectivity. Research in this area has explored substituting the azetidine ring at the 2- and 3-positions with moieties like carboxylic acid or acetic acid to mimic the endogenous ligands of GABA transporters (GATs). nih.gov

Strategic substitution at various positions on the azetidine ring is a cornerstone of rational molecular design. The nature and position of these substituents play a critical role in determining the compound's affinity and selectivity for its biological target.

N-Alkylation: In the context of GAT inhibitors, lipophilic N-alkylated derivatives were synthesized to explore their affinity for GAT-1 and GAT-3. nih.gov For example, attaching a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl moiety to the azetidine nitrogen of an azetidin-2-ylacetic acid derivative resulted in high potency at the GAT-1 transporter. nih.gov

C3-Substitution: The C3 position is a frequent site for modification. In the pursuit of antimalarial agents, a palladium-catalyzed, directed C(sp³)–H arylation at the C3 position of the azetidine ring was a key step in an efficient synthesis of the potent compound BRD3914. harvard.eduacs.org This highlights how direct functionalization of the azetidine core can be used to install complex and crucial pharmacophoric elements. Similarly, for GAT inhibitors, 3-hydroxy-3-aryl azetidine derivatives showed moderate affinity, with the specific substitution pattern influencing transporter selectivity. nih.gov

Bioisosteric Replacement: Another design principle is the use of bioisosteres to replace key functional groups to improve metabolic stability, potency, or other pharmacokinetic properties. In one study, a tetrazole ring was used as a bioisosteric substitute for a carboxylic acid group in a series of potential GABA uptake inhibitors; however, these particular derivatives showed no potency, indicating that not all such replacements are successful and must be empirically tested. nih.gov

The stereochemistry of substituents on the azetidine ring is often a critical determinant of biological activity. The rigid nature of the four-membered ring places substituents in well-defined spatial arrangements. SAR studies for bicyclic azetidine antimalarials revealed a strong dependence on the stereochemistry at the C2 and C3 positions. The (2R,3S) stereoisomer was identified as the most active configuration, leading to the development of an efficient synthesis for the antimalarial compound BRD3914. harvard.eduacs.org This stereospecificity underscores the importance of controlling the three-dimensional structure during the design and synthesis of new derivatives.

The ability to implement these design principles relies heavily on the availability of advanced and versatile synthetic methodologies. Recent progress in synthetic organic chemistry has provided powerful tools for creating diverse azetidine libraries. rsc.org Palladium(II)-catalyzed intramolecular C(sp³)–H amination allows for the synthesis of functionalized azetidines. rsc.org Furthermore, intermolecular photocycloaddition reactions and methods for direct, stereoselective C(sp³)–H functionalization have expanded the chemical space accessible to medicinal chemists. rsc.orgharvard.edu Synthetic strategies such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition have been used to prepare novel heterocyclic amino acid derivatives containing the azetidine ring, allowing for further diversification through cross-coupling reactions like the Suzuki–Miyaura reaction. nih.gov These synthetic advancements are crucial for the rational design process, enabling the targeted synthesis of complex azetidine derivatives to test SAR hypotheses.

The following tables present data from SAR studies on different classes of azetidine derivatives, illustrating the design principles discussed.

Table 1: SAR of Azetidine Derivatives as GABA Transporter (GAT) Inhibitors

| Compound | Structure / Key Features | Target | Activity (IC₅₀) |

|---|---|---|---|

| Azetidin-2-ylacetic acid derivative | with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 µM |

| Azetidin-2-ylacetic acid derivative | with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 µM |

| 12d | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 µM |

| 18b | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 ± 3.3 µM |

| 18e | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 ± 4.7 µM |

Data sourced from a study on azetidine derivatives as novel GABA uptake inhibitors. nih.gov

Table 2: Stereochemistry and In Vitro Antimalarial Activity of Bicyclic Azetidines| Compound | Stereochemistry (C2, C3) | Target | Activity (EC₅₀) |

|---|---|---|---|

| BRD3914 | (2R, 3S) | P. falciparum (Dd2) | 15 nM |

| Stereoisomer | (2S, 3R) | P. falciparum | >10,000 nM |

| Stereoisomer | (2R, 3R) | P. falciparum | >10,000 nM |

| Stereoisomer | (2S, 3S) | P. falciparum | >10,000 nM |

Data sourced from a study on the synthesis and activity of bicyclic azetidines. harvard.eduacs.org

Mechanism of Action Investigations in Preclinical Biological Systems

Elucidation of Molecular Targets and Ligand-Target Interactions

Azetidine (B1206935) derivatives have been the subject of extensive research to identify their molecular targets and understand the intricacies of their interactions. These small, four-membered nitrogen-containing heterocyclic compounds exhibit a diverse range of biological activities, which are intrinsically linked to their ability to bind to specific biological macromolecules. medwinpublishers.com

One area of focus has been on their potential as inhibitors of GABA uptake. Studies on azetidine derivatives as conformationally constrained GABA or beta-alanine (B559535) analogs have revealed their affinity for GABA transporters, specifically GAT-1 and GAT-3. nih.gov For instance, certain azetidin-2-ylacetic acid derivatives have shown significant potency at GAT-1. nih.gov Furthermore, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives have demonstrated moderate affinity for both GAT-1 and GAT-3 transporters. nih.gov The exploration of these interactions is crucial for the development of novel therapeutics targeting the GABAergic system.

In the context of cancer research, azetidine-containing compounds have been investigated as tubulin polymerization inhibitors. nih.gov By interacting with the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Molecular docking studies have further supported the hypothesis that these compounds bind to the colchicine-binding domain of tubulin. nih.gov

The versatility of the azetidine scaffold allows for its incorporation into molecules targeting a variety of other proteins. For example, azetidine derivatives have been developed as inhibitors of lysyl-tRNA synthetase (LysRS), an essential enzyme in protein biosynthesis, with potential applications in treating tuberculosis. acs.org Additionally, a scaffold hopping strategy from a known AKT inhibitor led to the discovery of potent and selective inhibitors of LATS1/2 kinases, which are key regulators of cell growth and proliferation. acs.org

The interaction of azetidine derivatives with their targets can also involve metabolic enzymes. For instance, a glutathione (B108866) S-transferase (GST)-catalyzed ring-opening of a spiro-azetidinyl moiety has been observed, leading to the formation of a glutathione conjugate. nih.gov This process occurs without prior bioactivation by cytochrome P450 enzymes and highlights a direct conjugation pathway. nih.gov

The prediction of these target-ligand interactions is being advanced through computational methods like graph convolutional networks, which can help to identify potential therapeutic candidates more effectively. nih.gov These models consider the chemical information of both the ligand and the target to predict their binding capability. nih.gov

Analysis of Signaling Pathway Perturbations Induced by Azetidine Derivatives

The binding of azetidine derivatives to their molecular targets can trigger a cascade of events, leading to perturbations in various intracellular signaling pathways. A significant body of research has focused on elucidating these downstream effects to understand the broader biological impact of these compounds.

One notable example is the effect of the azetidine derivative KHG26792 on ATP-induced signaling in microglia. nih.gov This compound has been shown to protect against the activation of NFAT and MAPK pathways, which are stimulated by the P2X7 receptor. nih.gov By suppressing P2X7 receptor stimulation, KHG26792 inhibits the release of pro-inflammatory cytokines like TNF-α. nih.gov The study provides mechanistic insights into how this azetidine derivative can modulate inflammatory responses in the central nervous system. nih.gov

In the context of cancer, the signaling pathways affected by azetidine derivatives are often linked to cell survival and proliferation. For instance, the Hippo pathway, a critical regulator of organ size and tissue homeostasis, can be modulated by azetidine-based compounds. acs.org LATS1 and LATS2, key kinases in this pathway, are inhibited by certain azetidine derivatives, which in turn allows the transcriptional co-activator YAP1 to translocate to the nucleus and promote cell growth. acs.org

The investigation of signaling pathways is not limited to a single pathway but often involves constructing comprehensive networks. Network pharmacology approaches have been used to analyze the signaling pathways associated with the therapeutic effects of compounds, including those with structures that could be related to azetidine derivatives. nih.gov This method helps to identify hub signaling pathways and the key target proteins involved. nih.gov

Characterization of Cellular Responses and Phenotypic Changes

The perturbations in signaling pathways induced by azetidine derivatives ultimately manifest as a variety of cellular responses and phenotypic changes. These changes are crucial indicators of the compound's biological activity and therapeutic potential.

Modulation of Apoptotic Pathways (e.g., Bcl-2, Bax, Caspase-3)

A significant area of investigation for azetidine derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins.

Several studies have demonstrated that azetidine-related compounds can modulate the expression levels of key apoptotic regulators. For example, certain derivatives have been shown to significantly increase the levels of the pro-apoptotic protein Bax and the executioner caspase, caspase-3. researchgate.net Concurrently, these compounds decrease the expression of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis. researchgate.netnih.gov

The activation of caspases, a family of proteases that execute the apoptotic program, is a hallmark of this process. Research has shown that treatment with specific derivatives leads to a significant increase in caspase-3/7 activity. nih.gov This activation can be a downstream event following the upregulation of Bax and downregulation of Bcl-2. researchgate.netnih.gov The induction of apoptosis by these compounds is often observed in various cancer cell lines, including breast and colon cancer. nih.govresearchgate.netmdpi.com

The mechanism of apoptosis induction can be linked to the initial DNA damage caused by certain agents. This damage can trigger a signaling cascade that leads to a decrease in Bcl-2 protein levels, cytochrome c release from the mitochondria, and subsequent activation of caspase-9 and caspase-3. nih.gov Interestingly, this apoptotic pathway can be independent of the Fas/caspase-8 pathway. nih.gov

The table below summarizes the effects of certain derivatives on key apoptotic markers.

| Compound/Derivative Class | Effect on Bcl-2 | Effect on Bax | Effect on Caspase-3/7 | Cell Line |

| Indole derivatives linked to pyrazole | Downregulation researchgate.net | Upregulation researchgate.net | Upregulation researchgate.net | MCF-7 researchgate.net |

| Diphyllin methyl ether | Reduction nih.gov | Increase nih.gov | Activation nih.gov | A375 nih.gov |

| Indeno[1,2-b]quinoxaline derivatives | Downregulation nih.gov | Upregulation nih.gov | Upregulation nih.gov | HCT-116, HepG-2, MCF-7 nih.gov |

| Spiroindoline compound | Inhibition mdpi.com | - | Activation mdpi.com | Colorectal Cancer Cells mdpi.com |

Regulation of Inflammatory Mediators (e.g., iNOS, MMP-3)

In addition to their role in apoptosis, azetidine derivatives have been shown to modulate inflammatory processes. Chronic inflammation is implicated in a variety of diseases, making the regulation of inflammatory mediators a key therapeutic strategy.

One study investigating the effects of the azetidine derivative KHG26792 found that it could inhibit the ATP-induced increase in inducible nitric oxide synthase (iNOS) protein expression. nih.gov iNOS is an enzyme that produces nitric oxide, a key inflammatory mediator. The same study also demonstrated that KHG26792 prevented an ATP-induced increase in the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which is often upregulated in inflammatory conditions. nih.gov

Another study on the non-protein amino acid L-azetidine-2-carboxylic acid (AZE) in microglial cells showed that AZE treatment led to a robust increase in nitric oxide release and the expression of pro-inflammatory markers, including NOS2 (the gene encoding iNOS). mdpi.com AZE also induced the expression of MMP-9. mdpi.com These findings suggest that certain azetidine-containing compounds can have pro-inflammatory effects, highlighting the diverse biological activities within this chemical class. mdpi.com

Mechanisms of Antioxidant and Free Radical Scavenging Activity

Some azetidine derivatives have been found to possess antioxidant properties, which are crucial for protecting cells from damage caused by reactive oxygen species (ROS) and other free radicals.

Research on a specific azetidine-2-one derivative demonstrated its ability to act as a free radical scavenger. jmchemsci.comjmchemsci.com In an in vitro assay using DPPH (2,2-diphenyl-1-picrylhydrazyl), this compound exhibited significant scavenging activity, comparable to the standard antioxidant, ascorbic acid. jmchemsci.comjmchemsci.com The study suggests that the azetidine-2-one derivative can donate an electron to neutralize free radicals. jmchemsci.comjmchemsci.com The antioxidant activity of azetidine derivatives adds another dimension to their potential therapeutic applications, as oxidative stress is a contributing factor to many diseases. medwinpublishers.com

The table below shows the free radical scavenging activity of an azetidine-2-one derivative compared to ascorbic acid.

| Concentration (µg/mL) | % Scavenging Activity (Azetidine-2-one derivative) | % Scavenging Activity (Ascorbic Acid) |

| 25 | 85% jmchemsci.comjmchemsci.com | - |

Note: Specific comparative data for ascorbic acid at the same concentration was not provided in the source.

Influence on Cellular Energy Metabolism (e.g., ATP Levels, Na+, K+-ATPase, Cytochrome C Oxidase Activity)

The metabolic state of a cell is intricately linked to its function and survival. Azetidine derivatives can influence cellular energy metabolism by affecting key components of this process.

The azetidine derivative KHG26792 has been shown to have an impact on ATP-induced cellular responses, suggesting an interaction with purinergic signaling which is central to energy-dependent processes. nih.gov

Furthermore, the Na+/K+-ATPase, a vital enzyme responsible for maintaining ion gradients across the cell membrane and a major consumer of cellular ATP, has been identified as a potential target for compounds that may be structurally related to azetidine derivatives. frontiersin.org The activity of the Na+/K+-ATPase is crucial for numerous cellular functions, and its inhibition or activation can have profound effects on cellular energy balance. frontiersin.org For instance, inhibition of the Na+/K+-ATPase can lead to an increase in intracellular sodium, affecting other ion transport systems and cellular processes. frontiersin.org While direct studies on 3-(2-Methoxyphenyl)azetidine hydrochloride's effect on this enzyme are not specified, the broader class of compounds that interact with such fundamental enzymes suggests a potential area for future investigation.

Preclinical Pharmacokinetic and Metabolic Profile of this compound

The following article explores the preclinical research concerning the pharmacokinetic and metabolic fate of the chemical compound this compound. Due to the limited publicly available data for this specific molecule, this review also draws upon findings from structurally related compounds to infer potential metabolic pathways.

Pharmacokinetic and Metabolic Research in Preclinical Animal Models

The preclinical assessment of a new chemical entity's pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is fundamental to its development. While specific ADME data for 3-(2-Methoxyphenyl)azetidine hydrochloride is not extensively documented in publicly accessible literature, general principles of drug metabolism and findings from related molecules can provide valuable insights.

Detailed ADE studies on this compound in preclinical animal models have not been specifically reported in the available scientific literature. Such studies would typically involve administering the compound to species like rats or dogs and analyzing its concentrations in plasma, tissues, urine, and feces over time. This analysis helps determine the compound's bioavailability, its distribution to various organs, and its primary routes of elimination from the body.

For instance, studies on other small molecule drugs are often conducted to understand their disposition. In one such study on a different compound, after oral administration to rats, the peak blood level was reached at one hour, and the drug was widely distributed to tissues like the liver and kidneys before being excreted in both urine and feces. While these findings are not directly applicable, they illustrate the standard methodologies used to characterize a compound's ADE profile.

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. These assessments are typically performed in vitro using liver microsomes, hepatocytes, or other subcellular fractions from various species, including humans.

The metabolic stability of this compound would likely be influenced by its two primary structural components: the 2-methoxyphenyl group and the azetidine (B1206935) ring.

| Parameter | Description | Inferred Expectation for this compound |

| Metabolic Stability | The susceptibility of a compound to biotransformation by metabolic enzymes. | Stability would depend on the susceptibility of the methoxyphenyl and azetidine moieties to enzymatic degradation. |

| Primary Metabolic Sites | The specific atoms or functional groups on the molecule where metabolism occurs. | Likely sites include the methoxy (B1213986) group (O-demethylation) and the azetidine ring (oxidation or ring opening). |

This table presents inferred expectations based on general metabolic principles and data from related compounds, as specific data for this compound is not available.

Metabolite identification is crucial for understanding a compound's biotransformation pathways and for assessing the potential for formation of active or reactive metabolites. This process involves incubating the parent drug with metabolically active systems and analyzing the resulting products using techniques like liquid chromatography-mass spectrometry (LC-MS).

For this compound, two primary metabolic pathways can be postulated based on its structure and data from related molecules:

Metabolism of the 2-Methoxyphenyl Moiety: The methoxyphenyl group is a common site for oxidative metabolism. A key reaction is O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes, which would result in the formation of a hydroxyphenyl metabolite. Studies on other methoxyphenyl-containing compounds have demonstrated this pathway. For example, the designer drug 1-(4-methoxyphenyl)piperazine (B173029) is metabolized to 1-(4-hydroxyphenyl)piperazine. nih.gov

Metabolism of the Azetidine Ring: The four-membered azetidine ring, being a strained heterocyclic system, can also be a target for metabolic enzymes. Research on other azetidine-containing compounds has revealed several potential metabolic routes. One possibility is CYP-mediated oxidation at the carbon atom alpha to the nitrogen, which can lead to ring scission and the formation of reactive aldehyde metabolites. nih.gov Another potential pathway, particularly for strained azetidine rings, is cleavage via nucleophilic attack by glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). nih.gov This results in a ring-opened glutathione conjugate.

| Putative Metabolite | Proposed Metabolic Reaction | Potential Consequence |

| 3-(2-Hydroxyphenyl)azetidine | O-demethylation of the methoxy group | Formation of a phenolic metabolite, which could undergo further conjugation. |

| Ring-opened aldehyde metabolite | CYP-mediated oxidation and scission of the azetidine ring | Generation of a potentially reactive aldehyde species. |

| Glutathione conjugate | GST-catalyzed nucleophilic attack on the azetidine ring | Detoxification pathway leading to a more water-soluble product for excretion. |

This table outlines potential metabolites of this compound based on known metabolic pathways of its structural components.

The biotransformation of drugs is primarily carried out by a variety of enzyme systems, with the cytochrome P450 superfamily being the most prominent in phase I metabolism.

Cytochrome P450 (CYP) Enzymes: Based on studies of structurally similar compounds, several CYP isozymes could be involved in the metabolism of this compound. Research on N-(2-methoxyphenyl)-hydroxylamine has implicated CYP1A and CYP2B subfamilies, as well as CYP2E1, in the metabolism of the 2-methoxyphenyl group. nih.govnih.gov Furthermore, CYP-mediated oxidation has been shown to be responsible for the ring cleavage of other azetidine-containing molecules. nih.gov

Glutathione S-Transferases (GSTs): GSTs are key phase II enzymes that catalyze the conjugation of electrophilic compounds with glutathione. An unusual metabolic pathway involving direct, GST-catalyzed ring-opening of a spiro-azetidine has been reported, which did not require prior bioactivation by CYPs. nih.gov This suggests that GSTs, particularly isoforms like GSTA2-2 which was shown to be highly efficient in that study, could potentially be involved in the metabolism of the azetidine ring of the target compound. nih.gov

| Enzyme System | Potential Role in Metabolism of this compound |

| Cytochrome P450 (CYP) | O-demethylation of the methoxyphenyl group; Oxidation of the azetidine ring. |

| Glutathione S-Transferases (GST) | Catalysis of nucleophilic ring-opening of the azetidine moiety. |

This table summarizes the potential enzyme systems involved in the biotransformation of this compound based on available literature for related structures.

Advanced Analytical and Spectroscopic Characterization

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For 3-(2-Methoxyphenyl)azetidine hydrochloride, techniques like Liquid Chromatography-Mass Spectrometry (LCMS) and High-Resolution Mass Spectrometry (HRMS) are invaluable.

LCMS and HRMS: LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of the compound and identifying any potential impurities. HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition. The monoisotopic mass of the free base, 3-(2-Methoxyphenyl)azetidine, is 163.0997 g/mol . uni.lu In the positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 164.1070. uni.lu

Interactive Data Table: Predicted HRMS Adducts for 3-(2-Methoxyphenyl)azetidine

| Adduct | Predicted m/z |

| [M+H]⁺ | 164.10700 |

| [M+Na]⁺ | 186.08894 |

| [M+K]⁺ | 202.06288 |

| [M+NH₄]⁺ | 181.13354 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ is expected for the amine hydrochloride salt.

C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

C-O stretch (aryl ether): A strong band around 1240-1260 cm⁻¹.

C-N stretch: A band in the 1020-1250 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine Salt) | 2400-3200 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| Aryl C-O Stretch | 1240-1260 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Analytical and Preparative HPLC: High-Performance Liquid Chromatography (HPLC) is a key method for determining the purity of the compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with an acid modifier like trifluoroacetic acid or formic acid to ensure good peak shape for the amine), would be suitable for analytical purposes. By comparing the peak area of the main component to the total area of all peaks, the purity can be accurately quantified. Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to purify the compound.

Interactive Data Table: General Analytical HPLC Method Parameters

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | e.g., 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

(Note: This is a general method and would require optimization for this specific compound.)

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 3-(2-Methoxyphenyl)azetidine hydrochloride. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. bhu.ac.in It is employed to optimize the molecular geometry, calculate spectroscopic signatures (like IR and NMR spectra), and determine electronic properties. epstem.net For azetidine (B1206935) derivatives, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), help in understanding the molecule's architecture by providing precise bond lengths and angles. bhu.ac.in

Studies on related heterocyclic structures demonstrate that DFT can be used to calculate various parameters, including dipole moments and Mulliken atomic charges, which describe the distribution of electron density across the molecule. bhu.ac.in This information is crucial for understanding how the molecule will interact with its environment. For instance, the analysis of Mulliken charges can identify which atoms are more likely to engage in electrostatic interactions, a key factor in molecular recognition by biological targets. bhu.ac.in

A critical component of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. nih.gov This analysis is vital for predicting how a compound like this compound might participate in chemical reactions or bind to a biological target. For example, studies on other nitrogen-containing heterocyclic compounds have used HOMO-LUMO analysis to correlate electronic structure with observed biological activity. researchgate.net

Table 1: Theoretical Electronic Properties of a Representative Azetidine Derivative (Note: Data is illustrative, based on typical values for similar heterocyclic compounds as direct experimental or calculated values for the title compound are not publicly available.)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 5.3 eV | Suggests high molecular stability |

| Dipole Moment | 4.8 Debye | Measures the molecule's overall polarity |

Molecular Dynamics Simulations to Investigate Conformational Behavior and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can reveal its conformational flexibility and how it interacts with its environment, such as a solvent or a biological macromolecule. nih.govnih.gov These simulations can validate the stability of a ligand-protein complex predicted by molecular docking, ensuring the interaction is maintained over a period of time. nih.gov By analyzing the trajectory of the molecule, researchers can understand its dynamic behavior, which is essential for its function. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. researchgate.net For this compound, docking studies could be used to predict its binding affinity and interaction mode with various receptors, such as G-protein coupled receptors or enzymes.

The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding free energy. researchgate.net Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov This information is invaluable for understanding the structural basis of a compound's activity and for designing more potent and selective derivatives. nih.gov

In Silico Prediction of Relevant Biological Parameters (e.g., Bioavailability, Lipophilicity)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov For this compound, these predictions provide an early assessment of its drug-like properties.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter that influences a drug's solubility, absorption, and distribution. nih.gov A predicted XlogP value for the parent compound, 3-(2-methoxyphenyl)azetidine, is 1.3, suggesting a moderate degree of lipophilicity. uni.lu Other parameters like bioavailability can also be estimated based on molecular properties. These computational predictions help in prioritizing compounds for further experimental testing. nih.gov

Table 2: Predicted Physicochemical and Biological Parameters for 3-(2-Methoxyphenyl)azetidine (Note: Data is based on computational predictions for the free base form.)

| Parameter | Predicted Value | Method/Source |

| Molecular Formula | C10H13NO | - |

| Molecular Weight | 163.22 g/mol | - |

| XlogP | 1.3 | Predicted uni.lu |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 2 | Predicted |

Development of Molecular Databases for Azetidine Derivatives

The creation of molecular databases containing chemical structures and associated biological and physicochemical data is crucial for modern drug discovery. nih.gov For azetidine derivatives, such databases would compile information on various substituted forms, their biological activities against different targets, and their computed properties. nih.gov

These databases serve as a valuable resource for developing Quantitative Structure-Activity Relationship (QSAR) models. QSAR models use statistical methods to correlate variations in molecular structure with changes in biological activity. By analyzing a large dataset of azetidine derivatives, researchers can identify the structural features that are essential for a desired pharmacological effect, guiding the design of new, more effective compounds. nih.gov

Future Directions and Emerging Research Perspectives

Exploration of Underexplored Chemical Space within Azetidine (B1206935) Derivatives

The azetidine ring, a four-membered saturated heterocycle, offers a unique three-dimensional structure that is increasingly sought after in drug design. enamine.net Its conformational rigidity can lead to higher binding affinity and improved physicochemical properties compared to more flexible or planar structures. enamine.net However, the full potential of the azetidine chemical space remains largely untapped.

Future research will likely focus on developing novel synthetic methodologies to access a wider diversity of substituted azetidines. chemrxiv.orgacs.org The challenging preparation of these derivatives has historically limited their broad application. nih.gov New strategies, such as photochemical functionalization, strain-release functionalization of 1-azabicyclobutanes, and novel cycloaddition reactions, are enabling the creation of complex and stereodefined azetidines that were previously difficult to produce. acs.orgchemrxiv.orgacs.org This expansion into underexplored chemical space is critical for identifying new bioactive molecules. nih.govresearchgate.net For a compound like 3-(2-Methoxyphenyl)azetidine hydrochloride, this could mean the development of analogues with novel substitution patterns on the azetidine ring or modifications to the phenyl group, leading to enhanced potency, selectivity, or improved pharmacokinetic profiles. acs.org

| Strategy for Exploring Chemical Space | Description | Potential Impact on Azetidine Derivatives |

|---|---|---|

| Novel Synthetic Methodologies | Development of new chemical reactions to create previously inaccessible azetidine structures, including photochemical and rhodium-catalyzed approaches. acs.orgelsevier.com | Enables the synthesis of a wider range of functionalized azetidines, increasing the diversity of compound libraries. chemrxiv.org |

| Strain-Release Functionalization | Utilizing the inherent ring strain of related compounds like 1-azabicyclobutanes to drive the synthesis of complex azetidines. chemrxiv.org | Provides a modular and programmable route to stereochemically pure and complex azetidine scaffolds. chemrxiv.org |

| Diversity-Oriented Synthesis (DOS) | A strategy to create structurally diverse and complex small molecules from a common starting point, generating libraries of compounds with varied three-dimensional shapes. nih.gov | Allows for the creation of CNS-focused libraries with favorable properties for brain penetration and high structural diversity. nih.gov |

| Spirocyclic Scaffolds | Incorporating azetidine into spirocyclic systems (where two rings share a single atom) to create rigid, three-dimensional structures. researchgate.netmdpi.com | Can act as bioisosteres for other common ring systems, potentially improving drug-like properties. researchgate.net |

Integration of Advanced Preclinical Models and Technologies

A significant challenge in drug development, particularly for central nervous system (CNS) disorders, is the translation from preclinical models to clinical efficacy. catapult.org.uknih.gov The high failure rate of CNS drug candidates is often attributed to the limitations of traditional animal models in recapitulating complex human neurobiology. nih.gov

The future of evaluating compounds like this compound will increasingly rely on a suite of advanced, human-relevant preclinical models. catapult.org.uk Human brain organoids, three-dimensional cultures derived from induced pluripotent stem cells (iPSCs), are emerging as powerful tools. nih.govresearchgate.netdrugtargetreview.com These organoids can model aspects of human neurodevelopment and neurological diseases, offering a platform for testing drug efficacy and neurotoxicity in a more physiologically relevant context. drugtargetreview.comesmed.org For CNS-active compounds, these models could provide crucial insights into mechanisms of action and potential side effects that are not apparent in conventional 2D cell cultures or animal models. researchgate.netscientist.com

Furthermore, the integration of technologies like microfluidics can create "organ-on-a-chip" systems, connecting brain organoids with other tissue models to study systemic effects and drug metabolism. nih.gov The use of patient-derived xenografts (PDX) and sophisticated in vivo imaging techniques also provides a more accurate assessment of a drug's behavior in a living system. catapult.org.ukoup.com

| Preclinical Model/Technology | Description | Application in CNS Drug Discovery |

|---|---|---|

| Human Brain Organoids | Self-organizing 3D structures derived from stem cells that mimic aspects of the human brain's architecture and function. nih.govdrugtargetreview.com | Modeling neurological diseases, screening for drug efficacy, and assessing neurotoxicity in a human-relevant system. researchgate.netdrugtargetreview.com |

| Patient-Derived Xenografts (PDX) | Implantation of patient tumor tissue into immunodeficient mice, creating models that retain the characteristics of the original tumor. oup.com | Assessing the efficacy of anti-cancer agents against patient-specific tumors, including those in the CNS. oup.com |

| In Vitro BBB Models | Cell-based assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), designed to predict a compound's ability to cross the blood-brain barrier. nih.govnih.gov | High-throughput prediction of passive BBB penetration, a critical parameter for CNS drugs. nih.gov |

| In Silico Modeling | Computational models that predict drug sensitivity and pharmacokinetic properties based on a compound's structure. nih.govoup.com | Rapid initial screening and optimization of compounds for desirable CNS properties before experimental testing. nih.gov |

Development of High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets. sbpdiscovery.org For azetidine-based libraries, HTS allows for the efficient identification of "hits"—compounds that show desired activity. acs.org Future advancements in HTS will involve further miniaturization of assays into 384- or 1536-well formats and the use of sophisticated detection technologies like TR-FRET and AlphaScreen to improve sensitivity and throughput. sbpdiscovery.org

Once a hit is identified, the subsequent lead optimization phase is critical for transforming it into a viable drug candidate. patsnap.com This iterative process involves synthesizing and testing analogues to improve properties like potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. patsnap.comdanaher.com For CNS drug candidates such as this compound, lead optimization must carefully balance multiple physicochemical properties to ensure blood-brain barrier penetration and avoid off-target effects. nih.gov Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in guiding these chemical modifications. patsnap.com Strategies like modifying functional groups, making isosteric replacements, and altering ring systems are employed to refine the molecule's characteristics. danaher.com

Application of Artificial Intelligence and Machine Learning in Azetidine-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize nearly every aspect of drug discovery. researchgate.netmdpi.com These computational approaches can analyze vast datasets to identify patterns that are not apparent to human researchers, significantly accelerating the design and optimization of new drugs. mdpi.comarxiv.org

In the context of azetidine-based drug discovery, AI and ML can be applied in several key areas. nih.gov

Property Prediction: ML models, particularly those used in QSAR, can predict the biological activity and physicochemical properties of novel azetidine derivatives based on their chemical structure. mdpi.comnih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. computer.orgnih.gov By providing the model with a target profile (e.g., high affinity for a specific receptor, good CNS penetration), it can generate novel azetidine-containing structures for consideration.

Virtual Screening: AI can screen massive virtual libraries of compounds far more quickly and cost-effectively than physical HTS. nih.gov Structure-based methods enhanced by ML can predict how strongly a molecule like this compound might bind to its target. nih.gov

Retrosynthesis Prediction: AI tools can help chemists devise the most efficient synthetic routes for complex molecules, speeding up the production of promising candidates for testing. arxiv.org

| AI/ML Application | Function in Drug Discovery | Relevance to Azetidine-Based Compounds |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of new compounds based on their chemical structures. mdpi.comcriver.com | Enables the design of azetidine derivatives with enhanced activity by identifying key structural features. nih.govnih.gov |

| Virtual Screening | Computationally screens large libraries of molecules to identify those likely to bind to a biological target. nih.gov | Accelerates the identification of promising azetidine-based hits from vast chemical spaces. nih.gov |

| Molecular Property Prediction | Predicts physicochemical properties like solubility, toxicity, and bioavailability (ADMET). arxiv.orgnih.gov | Helps optimize azetidine derivatives for better drug-like and pharmacokinetic properties. mdpi.com |

| De Novo Molecular Generation | Designs novel molecules with specific, desired characteristics using generative models. computer.orgarxiv.org | Creates new, patentable azetidine-based chemical entities tailored for specific therapeutic targets. |

| Retrosynthesis Prediction | Predicts the optimal chemical reactions and pathways to synthesize a target molecule. arxiv.org | Speeds up the physical creation of novel azetidine compounds designed by computational methods. |

Q & A

Q. What are the established synthetic routes for 3-(2-Methoxyphenyl)azetidine hydrochloride, and what reaction conditions optimize yield and purity?

Synthesis typically involves multi-step reactions starting from benzylamine derivatives. A common route includes nucleophilic substitution or ring-closing reactions under anhydrous conditions using catalysts like palladium. For example, intermediates such as 3-aminoazetidine are reacted with 2-methoxyphenyl halides, followed by HCl salt formation. Optimization involves controlling temperature (e.g., 0–5°C for sensitive intermediates) and using protecting groups (e.g., Boc) for the azetidine nitrogen to prevent side reactions. Purification via recrystallization or column chromatography ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- ¹H/¹³C NMR : Confirms the azetidine ring (δ 3.5–4.5 ppm for N–CH₂ protons) and methoxyphenyl substituents (δ 3.8 ppm for –OCH₃).

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 212.1).

- HPLC-UV : Assesses purity (>98%) using C18 columns with acetonitrile/water mobile phases.

- X-ray crystallography : Resolves stereochemistry in chiral derivatives .

Q. How are the physicochemical properties (e.g., solubility, logP) of this compound determined experimentally?

- Solubility : Measured via shake-flask method in PBS (pH 7.4) or DMSO.

- logP : Determined using reverse-phase HPLC or octanol-water partitioning assays.

- Stability : Evaluated under accelerated conditions (40°C/75% RH) with LC-MS monitoring for degradation products (e.g., hydrolysis of the azetidine ring) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with serotonin or dopamine receptors in neurological studies?

The methoxyphenyl group facilitates π-π stacking with aromatic residues (e.g., Tyr in 5-HT receptors), while the azetidine’s strained ring induces conformational changes in binding pockets. Radioligand displacement assays (e.g., using [³H]spiperone) and computational docking (AutoDock Vina) quantify affinity and selectivity. Mutagenesis studies further identify critical receptor residues .

Q. How do electronic and steric effects of substituents (e.g., methoxy vs. trifluoromethyl groups) influence binding affinity to neurological targets?

- Methoxy (-OCH₃) : Electron-donating effects enhance binding to serotonin receptors (e.g., 5-HT₁A).

- Trifluoromethyl (-CF₃) : Electron-withdrawing and steric effects improve selectivity for dopamine D₂ receptors. Competitive binding assays (IC₅₀ values) and 3D-QSAR models correlate substituent size/electronic properties with activity .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for azetidine derivatives?

- Analog synthesis : Systematic substitution (e.g., halogens, alkyl groups) at the phenyl or azetidine positions.

- Biological screening : In vitro assays (e.g., enzyme inhibition, cell viability) and in vivo pharmacokinetics (e.g., brain penetration in rodent models).

- Computational modeling : Free-energy perturbation (FEP) calculations predict binding free energy changes .

Q. How do computational methods contribute to predicting metabolic stability and toxicity profiles?

- ADMET prediction tools (e.g., SwissADME) : Estimate hepatic clearance, CYP450 inhibition, and blood-brain barrier permeability.

- Molecular dynamics simulations : Identify metabolic soft spots (e.g., azetidine ring oxidation). Experimental validation uses human liver microsomes and LC-MS/MS metabolite profiling .

Q. What experimental approaches reconcile conflicting data regarding the compound’s metabolic stability in hepatic microsomal assays?

Discrepancies often arise from interspecies variability (e.g., human vs. rodent CYP450 isoforms). Solutions include:

- Isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Cross-species comparative studies .

- Optimized incubation conditions (e.g., NADPH concentration, incubation time) .

Methodological Notes

- Synthetic protocols prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent azetidine ring hydrolysis.

- Biological assays require rigorous controls (e.g., vehicle-only and reference inhibitors) to distinguish target-specific effects.

- Data contradictions are addressed through triplicate experiments and meta-analyses of published analogs (e.g., comparing 3-(4-fluorophenoxy)azetidine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.